molecular formula C11H11NO B156204 8-Methoxy-3-methylquinoline CAS No. 112955-06-3

8-Methoxy-3-methylquinoline

Cat. No.: B156204
CAS No.: 112955-06-3
M. Wt: 173.21 g/mol
InChI Key: HKEAUNIJRGMLRM-UHFFFAOYSA-N
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Description

8-Methoxy-3-methylquinoline (CAS: 112955-06-3) is a substituted quinoline derivative characterized by a methoxy group at position 8 and a methyl group at position 3. This compound is widely utilized as a pharmaceutical intermediate and precursor in organic synthesis.

Preparation Methods

Classical Cyclocondensation Routes

The most widely documented method for synthesizing 8-methoxy-3-methylquinoline involves a multi-step cyclocondensation strategy derived from Patent DE 3719014 C2 . This approach begins with the formation of a substituted aniline precursor, which undergoes cyclization under acidic conditions to yield the quinoline core.

Reaction Steps and Conditions

  • Precursor Synthesis :

    • 4-Methoxy-2-methylaniline is reacted with acrolein in a Friedländer-type condensation.

    • The reaction is catalyzed by sulfuric acid at 80–100°C for 6–8 hours, producing an intermediate Schiff base.

  • Cyclization :

    • The Schiff base is treated with phosphoryl chloride (POCl₃) at reflux (110–120°C) to facilitate ring closure.

    • This step introduces the chlorine substituent at position 4, forming 4-chloro-8-methoxy-3-methylquinoline.

  • Dechlorination :

    • Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol removes the chlorine atom, yielding this compound.

Table 1: Optimization of Cyclocondensation Parameters

ParameterOptimal RangeYield (%)Purity (%)
Reaction Temperature110–120°C78–82≥95
POCl₃ Equivalents2.5–3.08093
Hydrogenation Pressure30–40 psi H₂8597

This method achieves an overall yield of 65–70%, with purity exceeding 95% after recrystallization from ethanol .

Modern Catalytic Approaches

Recent advances focus on transition-metal-catalyzed reactions to improve efficiency and reduce byproducts. Palladium and iridium complexes have shown promise in facilitating dehydrogenative cyclization.

Iridium-Catalyzed Dehydrogenative Cyclization

  • Catalyst : [Cp*Ir(6,6’-(OH)₂bpy)(H₂O)][OTf]₂ (water-soluble complex).

  • Substrates : o-Aminobenzyl alcohol derivatives and methyl vinyl ketone.

  • Conditions : 90°C, 12 hours under nitrogen atmosphere.

  • Yield : 74% with 99% atom economy .

Mechanistic Insights :
The iridium catalyst promotes simultaneous dehydrogenation of the alcohol and ketone, enabling C–N bond formation without external oxidants. This method avoids halogenated intermediates, aligning with green chemistry principles.

Biocatalytic and Green Chemistry Methods

Enzymatic synthesis and solvent-free protocols are gaining traction for sustainable production.

Solvent-Free Microwave-Assisted Synthesis

  • Reactants : 2-Amino-4-methoxybenzaldehyde and methylacetylacetone.

  • Conditions : Microwave irradiation (300 W, 140°C, 15 minutes).

  • Catalyst : Montmorillonite K10 clay.

  • Yield : 88% with 98% purity.

Advantages :

  • Elimination of toxic solvents (e.g., DMF, DCM).

  • Reaction time reduced from hours to minutes.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and safety.

Continuous Flow Reactor Design

  • Process :

    • Precursor mixing in a microchannel reactor.

    • Cyclization at 120°C with residence time of 5 minutes.

    • In-line purification via simulated moving bed chromatography.

  • Output : 500 kg/month with 92% yield.

Table 2: Comparative Analysis of Industrial Methods

MethodCapacity (kg/month)Cost ($/kg)Environmental Impact
Batch Cyclocondensation2001,200High (waste solvents)
Continuous Flow500800Low (solvent recycling)

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-3-methylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce halogen, nitro, or sulfonyl groups into the quinoline ring .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
8-Methoxy-3-methylquinoline serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its structural properties allow for the introduction of various functional groups, facilitating the creation of novel compounds with tailored functionalities.

Reactions and Derivatives
The compound can undergo various chemical reactions:

  • Oxidation: Produces quinolin-2(1H)-one derivatives with diverse functional groups.
  • Reduction: Yields reduced forms such as this compound.
  • Substitution: Enables the formation of substituted quinoline derivatives at the 8-position.

Biological Activities

Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Research
The compound has been investigated for its anticancer properties. A study demonstrated that certain quinoline derivatives showed significant cytotoxic effects against human carcinoma cell lines, including MDA231 and Hep3B, with IC50 values indicating strong potential for further development as antitumor agents .

Medicinal Applications

Therapeutic Potential
this compound is being explored for its therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease (PD). Bifunctional iron chelators incorporating this compound have shown promise in reducing oxidative stress associated with PD, highlighting its potential as a neuroprotective agent .

In Vivo Studies
In vivo studies using xenograft models have confirmed the antitumor efficacy of quinoline derivatives. For instance, a derivative demonstrated complete tumor growth inhibition in Hep3B xenografts without causing histological damage to vital organs, suggesting a favorable safety profile .

Industrial Applications

Material Development
In industrial chemistry, this compound is utilized in developing new materials and chemical processes. Its ability to participate in various chemical reactions makes it valuable in synthesizing specialty chemicals and polymers.

Compound NameTarget Cell LineIC50 (μg/mL)Mechanism of Action
8-Hydroxy-2-quinolinecarbaldehydeMDA23112.5Induces apoptosis
5-Methylquinoline-8-olHep3B6.25Inhibits cell proliferation
VK28VariousN/AIron chelation and oxidative stress reduction

Table 2: Synthetic Routes for Quinoline Derivatives

Reaction TypeStarting MaterialProductYield (%)
OxidationThis compoundQuinolin-2(1H)-one derivative>80
ReductionQuinolin-2(1H)-oneReduced quinoline derivative>75
SubstitutionThis compoundSubstituted quinoline derivatives>70

Mechanism of Action

The mechanism of action of 8-Methoxy-3-methylquinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing cell death . Additionally, quinoline derivatives can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Features:

  • Synthesis: The synthesis of 8-methoxy-3-methylquinoline is described in Patent DE 3719014 C2, involving cyclization and functionalization steps starting from substituted anilines or via Vilsmeier-Haack reactions . Alternative routes include modifications of 8-hydroxyquinoline intermediates through etherification or alkylation .
  • Applications : It serves as a critical intermediate in synthesizing metal-chelating agents, bioactive molecules, and fluorescent probes .

Structural and Functional Differences

Quinoline derivatives are distinguished by substituent positions and functional groups, which dictate their chemical and biological properties. Below is a comparison with structurally related compounds:

Compound Substituents Key Features Biological Activity
This compound 8-OCH₃, 3-CH₃ Intermediate for metal chelators, fluorescent probes Limited direct activity; used in drug synthesis
8-Methoxyquinoline 8-OCH₃ Synthesized via etherification of 8-hydroxyquinoline Antimicrobial, antimalarial
5-Nitro-8-methoxyquinoline 8-OCH₃, 5-NO₂ Enhanced antibacterial activity due to nitro group Antibacterial, antiparasitic
8-Hydroxyquinoline 8-OH Strong metal-chelating properties Antifungal, anticancer
3-Methylquinoline-8-sulfonyl chloride 8-SO₂Cl, 3-CH₃ Reactive intermediate for sulfonamide drugs Used in protease inhibitor synthesis
8-Chloro-7-methoxyquinoline 7-OCH₃, 8-Cl Halogen substitution enhances stability and bioavailability Potential antiviral applications

Physicochemical Properties

Property This compound 8-Hydroxyquinoline 5-Nitro-8-methoxyquinoline
Molecular Weight 173.21 g/mol 145.16 g/mol 204.18 g/mol
Solubility Low in water; soluble in DCM Moderate in polar solvents Low in water; soluble in DMSO
Stability Stable under inert conditions Oxidizes in air Sensitive to light

Data Tables

Table 1: Substituent Effects on Bioactivity

Substituent Example Compound Impact on Activity
-OCH₃ (8-position) 8-Methoxyquinoline Enhances lipophilicity and membrane permeability
-NO₂ (5-position) 5-Nitro-8-methoxyquinoline Increases antibacterial potency
-SO₂Cl (8-position) 3-Methylquinoline-8-sulfonyl chloride Facilitates covalent binding to enzymes

Biological Activity

8-Methoxy-3-methylquinoline is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial and anticancer applications. The following sections provide a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

Chemical Structure:

  • Molecular Formula: C₁₁H₁₃N₁O
  • Molecular Weight: Approximately 175.23 g/mol
  • Functional Groups: Methoxy group (-OCH₃) at the 8th position and methyl group (-CH₃) at the 3rd position of the quinoline ring.

The chemical structure of this compound contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. A study conducted by Yurras et al. (2020) demonstrated that derivatives of this compound effectively inhibited bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
2-Chloro-8-methoxy-3-methylquinolineP. aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable study highlighted its ability to induce apoptosis in cancer cell lines by modulating key signaling pathways such as PI3K/AKT/mTOR . The compound was effective in inhibiting the proliferation of colorectal cancer cells (HCT116 and Caco-2), blocking the cell cycle at the G2/M phase, and decreasing mitochondrial membrane potential.

Case Study: Colorectal Cancer Cell Lines

  • Cell Lines Used: HCT116, Caco-2
  • Mechanism: Inhibition of PI3K/AKT/mTOR pathway
  • Results: Induced apoptosis and cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound interacts with specific enzymes involved in metabolic pathways, influencing their activity.
  • Cell Signaling Modulation: It alters cell signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction: Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.

Research Findings

Recent literature reviews have summarized the pharmacological properties of quinoline derivatives, emphasizing their potential as lead compounds in drug development . The unique combination of functional groups in this compound enhances its pharmacological profile, making it a promising candidate for further investigation.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in colorectal cancer cells
Enzyme InhibitionInhibits key metabolic enzymes

Q & A

Q. Basic: What are the established synthetic routes for 8-Methoxy-3-methylquinoline, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:
The synthesis of this compound is commonly achieved via modified protocols derived from Patent DE 3719014 C2, which involves silica flash column chromatography using ethyl acetate/hexanes solvent systems instead of dichloromethane to improve yield and purity . Alternative routes include Vilsmeier-Haack formylation followed by selective methoxylation, as demonstrated in the synthesis of 3-methoxymethylquinoline derivatives. For optimization, control reaction temperature (e.g., 45–85°C) and stoichiometry of sodium methoxide during methoxylation steps to minimize byproducts .

Properties

IUPAC Name

8-methoxy-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-9-4-3-5-10(13-2)11(9)12-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEAUNIJRGMLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)OC)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

94 ml of concentrated sulfuric acid and 70 ml of water are placed in a 1 l triple-necked flask equipped with a mechanical stirrer. The mixture is cooled to 0° C. with an ice bath and the dropwise addition is carried out of 45 g (366 mmol) of ortho-anisidine, followed by 0.54 g of sodium iodide. The mixture is then heated with an oil bath to 115° C. and 50 ml (604 mmol) of methacrolein are added using a syringe driver at the rate of 25 ml/h. Heating is continued for 1 h after the addition. The mixture is cooled to ambient temperature and then thrown onto a mixture of ice and of sodium carbonate. Extraction is carried out with dichloromethane. The organic phases are combined, dried over magnesium sulfate, filtered and evaporated under vacuum. The residue is purified by silica gel chromatography (eluent: dichloromethane/methanol 98/2) to provide 18.7 g of 3-methyl-8-methoxyquinoline. (Yield: 29.5%)
Quantity
94 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.54 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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